molecular formula C24H24N4O2 B11208177 (5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline

(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline

Cat. No.: B11208177
M. Wt: 400.5 g/mol
InChI Key: SRWZYMHWNVOURR-SAPNQHFASA-N
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Description

(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline is a complex organic compound with a unique structure that includes methoxybenzylidene and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce hexahydroquinazoline compounds.

Scientific Research Applications

(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with comparable reactivity and applications.

Uniqueness

(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

(5E)-9-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline

InChI

InChI=1S/C24H24N4O2/c1-29-20-12-5-3-8-16(20)14-17-9-7-11-19-22(17)27-24-25-15-26-28(24)23(19)18-10-4-6-13-21(18)30-2/h3-6,8,10,12-15,23H,7,9,11H2,1-2H3,(H,25,26,27)/b17-14+

InChI Key

SRWZYMHWNVOURR-SAPNQHFASA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\CCCC3=C2NC4=NC=NN4C3C5=CC=CC=C5OC

Canonical SMILES

COC1=CC=CC=C1C=C2CCCC3=C2NC4=NC=NN4C3C5=CC=CC=C5OC

Origin of Product

United States

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